Cyclohexanol, 1-[(2-methyloxiranyl)methyl]-
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Overview
Description
Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanol, where a 2-methyloxiranyl group is attached to the cyclohexane ring. This compound contains a hydroxyl group, making it a tertiary alcohol, and an oxirane ring, which is a three-membered cyclic ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- can be synthesized through the epoxidation of cyclohexanol derivatives. One common method involves the reaction of cyclohexanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of cyclohexanol in the presence of suitable catalysts. The process typically requires precise control of temperature and pressure to ensure the formation of the desired product while minimizing side reactions .
Types of Reactions:
Oxidation: Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of cyclohexyl halides
Scientific Research Applications
Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanol, 1-[(2-methyloxiranyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Cyclohexanol: A simpler analog without the oxirane ring.
2-Methylcyclohexanol: Contains a methyl group but lacks the oxirane ring.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness: Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- is unique due to the presence of both a hydroxyl group and an oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
61276-53-7 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[(2-methyloxiran-2-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(8-12-9)7-10(11)5-3-2-4-6-10/h11H,2-8H2,1H3 |
InChI Key |
FEUMXSNAMZSVII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC2(CCCCC2)O |
Origin of Product |
United States |
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